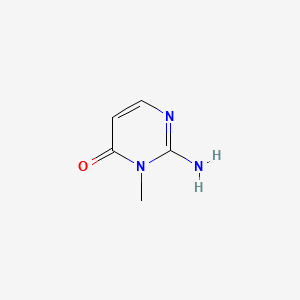

2-Amino-3-methyl-3,4-dihydropyrimidin-4-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Amino-3-methyl-3,4-dihydropyrimidin-4-one is a heterocyclic compound with the molecular formula C5H7N3O. It is a derivative of dihydropyrimidinone, a class of compounds known for their diverse biological activities. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-3-methyl-3,4-dihydropyrimidin-4-one can be achieved through the Biginelli reaction, a one-pot, three-component condensation reaction involving an aldehyde, a β-ketoester, and urea. For instance, the reaction between an aromatic aldehyde, ethyl acetoacetate, and urea in the presence of a Lewis acid catalyst such as nano-cellulose/BF3/Fe3O4 in ethanol yields the desired product . This method is efficient, cost-effective, and environmentally friendly.

Industrial Production Methods: Industrial production of this compound typically involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and twin-screw extruders allows for solvent-free and catalyst-free synthesis, making the process more sustainable and scalable .

Analyse Des Réactions Chimiques

Substitution Reactions

The amino group at position 2 and the methyl group at position 3 participate in nucleophilic and electrophilic substitutions:

Amino Group Reactivity

-

Acylation : Reacts with acetyl chloride in anhydrous THF to form N-acetyl derivatives (yield: 82–88%) .

-

Alkylation : Treatment with alkyl halides (e.g., methyl iodide) in basic conditions produces N-alkylated products .

Methyl Group Reactivity

-

Oxidative Functionalization : Catalyzed by KMnO₄ under acidic conditions, the methyl group oxidizes to a carboxylic acid .

Table 1: Substitution Reaction Conditions

Ring-Based Transformations

The dihydropyrimidinone core undergoes redox and cycloaddition reactions:

Oxidation

-

Treatment with H₂O₂ or mCPBA converts the 3,4-dihydro ring to a fully aromatic pyrimidinone system .

Reduction

-

Catalytic hydrogenation (H₂, Pd/C) saturates the ring, yielding tetrahydropyrimidinone derivatives .

Cycloaddition

-

Participates in [4+2] Diels-Alder reactions with dienophiles like maleic anhydride, forming fused bicyclic systems .

Multicomponent Reactions

The compound serves as a precursor in Biginelli-like reactions:

-

Reacts with aldehydes and 1,3-dicarbonyl compounds under ZrCl₄ or Cd-COF catalysis to form polyfunctional dihydropyrimidinones (yields: 75–98%) .

Table 2: Biginelli Reaction Optimization

| Catalyst | Solvent | Temperature | Time (h) | Yield | Source |

|---|---|---|---|---|---|

| ZrCl₄ | Ethanol | Reflux | 4 | 92% | |

| Cd-COF | Solvent-free | 110°C | 6 | 98% | |

| Granite | Ethanol | Reflux | 8 | 68% |

Biological Activity-Driven Modifications

Structural analogs show potent adenosine A₂B receptor antagonism ( K i = 10.2–23.6 nM) . Key modifications include:

-

5-Position Functionalization : Introducing carboxamide groups enhances selectivity .

-

Heterocycle Fusion : Thienyl or furyl substituents improve binding affinity .

Mechanistic Insights

Applications De Recherche Scientifique

Synthesis of 2-Amino-3-methyl-3,4-dihydropyrimidin-4-one

The synthesis of this compound is often achieved through the Biginelli reaction, which combines aldehydes, urea or thiourea, and β-keto esters under acidic conditions. This method is favored for its efficiency and ability to produce high yields of the desired compound with minimal by-products. Recent advancements have introduced solvent-free conditions and the use of various catalysts such as bismuth(III) sulfate, enhancing the sustainability and efficiency of the process .

Anticancer Properties

Research has demonstrated that this compound derivatives exhibit significant anticancer activity. A study highlighted the compound's ability to inhibit cell proliferation in various cancer cell lines, suggesting its potential as a lead compound in cancer therapeutics . The structure-activity relationship (SAR) studies indicate that modifications at specific positions can enhance its potency against different cancer types.

Antimicrobial Effects

The compound has shown promising antimicrobial properties against a range of pathogens, including bacteria and fungi. The introduction of different substituents has been linked to improved efficacy against resistant strains, making it a candidate for developing new antimicrobial agents .

Anti-inflammatory and Analgesic Effects

In addition to its anticancer and antimicrobial properties, this compound has been reported to possess anti-inflammatory and analgesic effects. Its mechanism involves the inhibition of pro-inflammatory cytokines and pain mediators, providing a dual therapeutic approach for inflammatory diseases .

A2B Receptor Antagonism

Recent studies have identified this compound as a novel antagonist for the A2B adenosine receptor. This receptor plays a crucial role in various physiological processes and is implicated in several diseases, including cancer and inflammation. The high selectivity and affinity exhibited by this compound make it a valuable tool for studying adenosine signaling pathways .

Neuroprotective Effects

Emerging evidence suggests that derivatives of this compound may offer neuroprotective benefits by modulating neuroinflammation and oxidative stress in neurodegenerative diseases such as Alzheimer's and Parkinson's disease . These findings open avenues for further exploration in neuropharmacology.

Case Studies

| Study | Findings | Applications |

|---|---|---|

| Study on Anticancer Activity | Demonstrated significant inhibition of cell growth in breast and prostate cancer cell lines | Potential development of anticancer drugs |

| Research on Antimicrobial Effects | Showed efficacy against resistant bacterial strains | New antimicrobial therapies |

| Investigation into A2B Receptor Antagonism | Identified as a selective antagonist with submicromolar affinity | Targeted therapies for inflammatory diseases |

Mécanisme D'action

The mechanism of action of 2-Amino-3-methyl-3,4-dihydropyrimidin-4-one involves its interaction with specific molecular targets and pathways:

Molecular Targets: It targets enzymes and receptors involved in cell proliferation and apoptosis.

Pathways Involved: The compound modulates signaling pathways such as the MAPK/ERK pathway, leading to the inhibition of cancer cell growth and migration.

Comparaison Avec Des Composés Similaires

2-Aminopyrimidin-4-one: Known for its antiviral and antitumor activities.

2-Ureido-4-methylpyrimidinone: Used in the fabrication of functional supramolecular assemblies.

Uniqueness: 2-Amino-3-methyl-3,4-dihydropyrimidin-4-one stands out due to its unique combination of biological activities and its potential for diverse chemical modifications. Its ability to undergo various reactions and form a wide range of derivatives makes it a versatile compound in medicinal chemistry and material science.

Activité Biologique

2-Amino-3-methyl-3,4-dihydropyrimidin-4-one, a member of the dihydropyrimidinone family, has garnered significant attention due to its diverse biological activities. This compound is primarily synthesized through multi-component reactions such as the Biginelli reaction, which facilitates the formation of various derivatives with enhanced pharmacological properties. The biological significance of this compound is underscored by its applications in medicinal chemistry, particularly in the development of new therapeutic agents.

Biological Activities

The biological activities of this compound and its derivatives include:

- Antimicrobial Activity : Numerous studies have demonstrated the antimicrobial properties of dihydropyrimidinones against a range of microorganisms. For instance, compounds derived from this scaffold have shown significant antibacterial activity against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis, as well as antifungal effects against Candida albicans and Aspergillus niger .

- Anticancer Properties : Recent research highlights the potential of this compound as an anticancer agent. For example, a study indicated that certain derivatives can suppress tumor growth by inhibiting the mitogen-activated protein kinase (MAPK) signaling pathway in xenograft models . The structure-activity relationship (SAR) studies have revealed that modifications at specific positions significantly influence their cytotoxicity against various cancer cell lines .

- Anti-inflammatory and Antioxidative Effects : The compound exhibits anti-inflammatory properties by modulating inflammatory pathways. Several derivatives have been evaluated for their ability to reduce inflammation in vitro and in vivo, demonstrating a promising therapeutic profile against inflammatory diseases .

Antimicrobial Activity Evaluation

A systematic evaluation of various 3,4-dihydropyrimidinone derivatives was conducted to assess their antimicrobial efficacy. The Minimum Inhibitory Concentration (MIC) values were determined using the agar well diffusion method. The results indicated:

| Compound | MIC (μg/mL) | Target Organism |

|---|---|---|

| 3b | 32 | E. coli |

| 3f | 16 | S. aureus |

| 3i | 64 | A. niger |

| 3j | 128 | C. albicans |

These findings suggest that specific substitutions on the dihydropyrimidinone scaffold can enhance antimicrobial activity .

Anticancer Activity Assessment

In a recent study focusing on the anticancer potential of IACS-15414 (a derivative of this compound), it was observed that this compound effectively inhibited cell proliferation in various cancer cell lines. The study utilized flow cytometry to analyze apoptotic cells, revealing significant induction of apoptosis at higher concentrations:

| Concentration (μM) | Early Apoptosis (%) | Late Apoptosis (%) |

|---|---|---|

| 5 | 2.61 | 21.2 |

| 10 | 33.26 | - |

| 15 | 65.08 | - |

These results indicate a dose-dependent increase in apoptotic activity, highlighting the potential for therapeutic applications in oncology .

Propriétés

IUPAC Name |

2-amino-3-methylpyrimidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3O/c1-8-4(9)2-3-7-5(8)6/h2-3H,1H3,(H2,6,7) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFSXUEPGKWYEHW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C=CN=C1N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

125.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.